molecular formula C38H61N9O11 B612458 PDZ1 Domain inhibitor peptide CAS No. 1315378-73-4

PDZ1 Domain inhibitor peptide

カタログ番号 B612458
CAS番号: 1315378-73-4
分子量: 819.95
InChIキー: XXRRADBJCXMGOW-RMLJCASOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The PDZ1 Domain inhibitor peptide is a cyclic peptide that incorporates a β-Ala lactam side chain linker . It targets the PDZ1 domains of the postsynaptic density protein 95 (PSD-95) and disrupts the GluR6/PSD-95 interaction . It is very efficient in competing against the C terminus of GluR6 for the PDZ1 domain .


Synthesis Analysis

Peptide-based drugs like the PDZ1 Domain inhibitor peptide have gained increasing interest due to their high potency, selectivity, good efficacy, tolerability, and safety . The synthesis of these peptides involves various techniques such as peptide synthesis, reversed-phase HPLC, and liquid chromatography-mass spectrometry .


Molecular Structure Analysis

The molecular formula of the PDZ1 Domain inhibitor peptide is C38H61N9O11 . It has a molecular weight of 819.9 g/mol . The peptide sequence is YKKTEAV, with a lactam bridge between Lys3 and Glu5 .


Chemical Reactions Analysis

The PDZ1 Domain inhibitor peptide is involved in disrupting the interaction between GluK2 and the postsynaptic density protein 95 (PSD-95) . This disruption is achieved by competing with the C-terminus of GluK2 for binding to the PDZ1 domain of PSD-95 .


Physical And Chemical Properties Analysis

The PDZ1 Domain inhibitor peptide is a white to off-white substance . It is soluble in 5% acetonitrile/water and DMSO up to 1 mg/ml and 4 mg/ml respectively . It should be stored at -20°C in a sealed storage, away from moisture and light, under nitrogen .

科学的研究の応用

Development of Peptide-Based Drugs

Peptide-based drugs have gained increasing interest in a wide range of treatment applications, primarily because of high potency and selectivity, as well as good efficacy, tolerability, and safety often achieved with peptides .

Targeting PSD-95

Attempts to target postsynaptic density protein of 95 (PSD-95) PDZ domains, which mediate the formation of a ternary complex with the N-methyl-D-aspartate (NMDA) receptor and neuronal nitric oxide synthase (nNOS) responsible for excitotoxicity in ischemic stroke, by high-affinity small molecules have failed in the past .

Stroke Treatment

The development of AVLX-144, a potential stroke treatment, which is planned to enter clinical trials in 2020, is an example of a peptide-based drug targeting PSD-95 .

Disruption of Protein-Protein Interactions

PDZ1 Domain inhibitor peptide is a novel cyclic peptide that disrupts interaction between GluK2 (formerly GluR6) and the postsynaptic density protein 95 (PSD-95) .

Inhibition of Kainate Receptors Clustering

The PDZ1 Domain inhibitor peptide competes with the C-terminus of GluK2 for binding to the PDZ1 domain of PSD-95, inhibiting clustering of kainate receptors .

Tight Junction Opening

Glycyrrhizin, a direct inhibitor of the first PDZ domain of ZO-1, is a possible mechanism of tight junction opening of Caco-2 cells .

Interaction with Prostacyclin Receptor

A DNA fragment encoding the chimeric PDZ1–IP recombinant protein was cloned into the pGEX-4T-3 vector and expressed in E. coli JM109 cells to produce a glutathione-S-transferase fusion protein .

Regulation of Cellular Processes

Protein–protein interactions (PPIs) are highly abundant regulatory mechanism in biological systems, which mediate a broad range of cellular processes, including signal transduction, cellular communication, metabolism, gene expression, and membrane transport .

将来の方向性

Peptide-based drugs have gained increasing interest in a wide range of treatment applications . The development of peptide drugs targeting PSD-95, using AVLX-144 as an example, is planned to enter clinical trials . This suggests a promising future for the development of peptide-based drugs like the PDZ1 Domain inhibitor peptide.

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,5S,14S)-14-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-2-[(1R)-1-hydroxyethyl]-3,8,15-trioxo-1,4,9-triazacyclopentadecane-5-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H61N9O11/c1-20(2)30(38(57)58)46-32(51)21(3)42-34(53)28-15-16-29(50)41-18-8-6-10-27(36(55)47-31(22(4)48)37(56)45-28)44-35(54)26(9-5-7-17-39)43-33(52)25(40)19-23-11-13-24(49)14-12-23/h11-14,20-22,25-28,30-31,48-49H,5-10,15-19,39-40H2,1-4H3,(H,41,50)(H,42,53)(H,43,52)(H,44,54)(H,45,56)(H,46,51)(H,47,55)(H,57,58)/t21-,22+,25-,26-,27-,28-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRRADBJCXMGOW-RMLJCASOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H61N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

819.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。